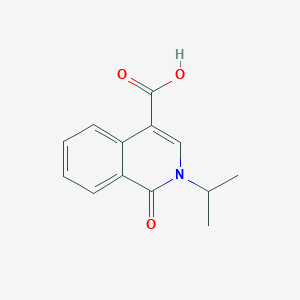

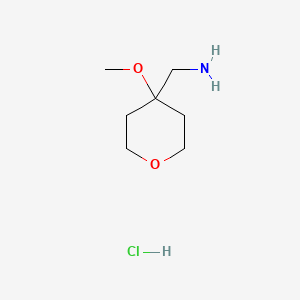

![molecular formula C8H16ClNO B1404011 [1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride CAS No. 1417568-40-1](/img/structure/B1404011.png)

[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride

Overview

Description

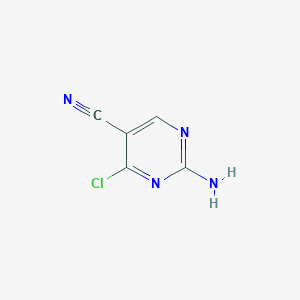

“[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride” is a chemical compound with the formula C₈H₁₆ClNO . It is supplied by Matrix Scientific and is classified as an irritant .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c9-8(3-4-8)7-1-5-10-6-2-7/h7H,1-6,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound has a molecular weight of 141.21 . It should be stored at temperatures between 2 and 8 degrees Celsius .Scientific Research Applications

Synthesis of Diamides and Derivatives

[1-(Tetrahydro-2H-pyran-4-YL)cyclopropyl]amine hydrochloride has been utilized in various synthetic pathways. A notable synthesis involves the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin, leading to the formation of 4-[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonylamino]benzoic acid. Further acylation of various amines yielded corresponding diamides. Additionally, the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methylamine with chlorides of N-substituted p-aminobenzoic acids resulted in the formation of diamides (Agekyan & Mkryan, 2015).

Domino Synthesis of Polyaromatic Hydrocarbons

The compound has been involved in a highly efficient domino protocol for synthesizing 6-aryl-4-(methylthio/amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)-5,6,7,8-tetrahydronaphthalene-1-carbonitriles. This process included consecutive addition–elimination, intramolecular cyclization, and ring opening and closing sequences, with in situ generated 2-imino-4-(methylthio/amine-1-yl)-6-aryl-2H-pyran-3-carbonitrile playing multiple roles in the construction of novel polyaromatic hydrocarbons (Thimmarayaperumal & Shanmugam, 2017).

Synthesis of Tetrahydroquinoline Derivatives

The compound has also been used in the synthesis of tetrahydroquinoline derivatives, which are structural features of many natural products. A domino reaction of aromatic amines and cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water efficiently synthesized various tetrahydroquinoline derivatives, showing high cis selectivity. The use of 2,3-dihydrofuran as the cyclic enol ether provided higher reactivity and cis selectivity than the use of 3,4-dihydro-2H-pyran (Zhang & Li, 2002).

Therapeutic Potential

Interestingly, 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines synthesized from allyl mercaptan may have therapeutic potential. The structures of the intermediates and final products were confirmed through IR, NMR, and elemental analysis. These compounds may be valuable in treating diseases where free radicals are implicated in their pathogenesis, as the thio and amino groups of the synthesized compounds may act as free radical scavengers (Muhi-Eldeen & Hassan, 2017).

Safety and Hazards

properties

IUPAC Name |

1-(oxan-4-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCNQAMFHJZPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[3-(Ethoxycarbonyl)benzyl]-(methyl)amino]acetic acid](/img/structure/B1403928.png)

![1-Bromo-2-[chloro(difluoro)methoxy]-3,5-difluoro-benzene](/img/structure/B1403930.png)

![methyl 3-[2-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-pyrrol-3-yl]propanoate](/img/structure/B1403932.png)

![ethyl (2E)-3-{trans-4-[(tert-butoxycarbonyl)amino]cyclohexyl}acrylate](/img/structure/B1403942.png)